molecular formula C14H16FNO5S B2750149 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide CAS No. 1798516-66-1

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2750149
CAS No.: 1798516-66-1
M. Wt: 329.34
InChI Key: VEUHAIQCBDZBDL-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a furan ring, a methoxyethyl group, and a benzenesulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyethyl group: This step involves the alkylation of the furan ring using a suitable alkylating agent, such as methoxyethyl chloride, in the presence of a base like potassium carbonate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfonamides.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The furan and methoxyethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The presence of the fluorine atom in this compound distinguishes it from other similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy as a pharmaceutical agent or research tool.

Properties

IUPAC Name

5-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c1-19-12-6-5-10(15)8-14(12)22(17,18)16-9-13(20-2)11-4-3-7-21-11/h3-8,13,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUHAIQCBDZBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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